![molecular formula C10H9BrO4 B1312631 Dimethyl 4-bromophthalate CAS No. 87639-57-4](/img/structure/B1312631.png)
Dimethyl 4-bromophthalate
Overview
Description
Dimethyl 4-bromophthalate is a chemical compound with the molecular formula C10H9BrO4 . It is used in various chemical reactions and has a molecular weight of 273.08 .
Synthesis Analysis
The synthesis of Dimethyl 4-bromophthalate involves the use of sodium hydroxide and tetrahydrofuran . Lithium aluminum hydride is suspended in tetrahydrofuran and stirred under ice cooling. A solution of dimethyl 4-bromophthalate is then added dropwise to the resultant suspension. After stirring for an additional 30 minutes, water, a 5 N aqueous solution of sodium hydroxide, and further water are successively added .Molecular Structure Analysis
The molecular structure of Dimethyl 4-bromophthalate consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms . The InChI Key for this compound is AMNIKUDFXYWYSY-UHFFFAOYSA-N .Chemical Reactions Analysis
Dimethyl 4-bromophthalate is used in various chemical reactions. For example, it can be used in the synthesis of 1,2-Dihydroxymethyl-4-bromobenzene .Physical And Chemical Properties Analysis
Dimethyl 4-bromophthalate is a colorless to white to yellow liquid or semi-solid or solid at room temperature .Scientific Research Applications
Antifungal Agent Research
Dimethyl 4-bromophthalate has been investigated for its potential as an antifungal agent. Studies have focused on synthesizing analogues and evaluating their effectiveness against fungal pathogens like Candida albicans. These compounds have shown promise in molecular docking studies and could lead to the development of new antifungal medications .
Chemical Reactivity Studies
The compound’s structure allows for studies on chemical reactivity using conceptual Density Functional Theory (DFT). These studies help predict the behavior of molecules in various chemical reactions, which is crucial for designing new compounds with desired reactivities .
Pharmacokinetics
Dimethyl 4-bromophthalate analogues have been subject to pharmacokinetic evaluations. These studies assess how the body absorbs, distributes, metabolizes, and excretes these compounds, which is essential for drug development .
Safety and Hazards
properties
IUPAC Name |
dimethyl 4-bromobenzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNIKUDFXYWYSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462393 | |
Record name | Dimethyl 4-bromophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-bromophthalate | |
CAS RN |
87639-57-4 | |
Record name | 1,2-Benzenedicarboxylic acid, 4-bromo-, 1,2-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87639-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 4-bromophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using Dimethyl 4-bromophthalate as an internal electron donor in Ziegler-Natta catalysts?
A1: Research suggests that Dimethyl 4-bromophthalate, similar to Dimethyl phthalate, can enhance the catalytic activity of Ziegler-Natta catalysts used in polyolefin production []. Additionally, it contributes to a higher stereoregularity of the produced polymer, making it a potentially valuable component in industrial applications.
Q2: How is Dimethyl 4-bromophthalate synthesized, and what is the significance of the reported yield improvement?
A2: Dimethyl 4-bromophthalate is synthesized through a two-step process involving bromination and transesterification, using Dimethyl phthalate, sodium bromate, and n-butyl alcohol as starting materials []. The reported research highlights an improved synthesis method achieving an overall yield of 84.9% for Dimethyl 4-bromophthalate from Dimethyl phthalate []. This significant increase from the previous yield of 47.5% offers potential benefits for large-scale production and cost-effectiveness in industrial settings.
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